molecular formula C14H17N3O4 B15301115 2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid

2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B15301115
M. Wt: 291.30 g/mol
InChI Key: XWRGQIPRGJGYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid is a benzimidazole derivative characterized by a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 2 and a carboxylic acid moiety at position 6 of the benzimidazole core. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate or building block for drug development, particularly in the design of protease inhibitors, kinase modulators, and multi-target ligands . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while enabling deprotection under acidic conditions for further functionalization .

Structurally, the benzimidazole scaffold provides a rigid aromatic system that facilitates interactions with biological targets such as enzymes and receptors. The carboxylic acid at position 6 enhances solubility in polar solvents and allows for conjugation with other pharmacophores or metal complexes, as seen in luminescent ruthenium conjugates .

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-11-16-9-5-4-8(12(18)19)6-10(9)17-11/h4-6H,7H2,1-3H3,(H,15,20)(H,16,17)(H,18,19)

InChI Key

XWRGQIPRGJGYLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The reaction conditions often involve the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three critical functional groups:

  • tert-Butoxycarbonyl (Boc)-protected aminomethyl group

  • Carboxylic acid moiety

  • Benzo[d]imidazole heterocycle

These groups drive distinct reaction pathways, as outlined below.

Deprotection of the Boc Group

The Boc group is a widely used protecting group for amines. Deprotection typically occurs under acidic conditions:

  • Reagents : Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or other strong acids.

  • Conditions : Room temperature to mild heating.

  • Product : Release of the amine (NH₂CH₂- group) for further derivatization.

  • Reference : Analogous Boc deprotection in benzo[d]thiazole derivatives is described in cyclization protocols .

Activation of the Carboxylic Acid

The carboxylic acid group can undergo coupling reactions:

  • Reagents : Carbodiimides (e.g., EDC, DCC), active esters (e.g., NHS esters), or mixed anhydrides.

  • Conditions : Room temperature with bases like triethylamine or DMAP.

  • Applications : Amide bond formation, esterification, or conjugation with nucleophiles.

  • Example : In benzo[d]thiazole-6-carboxylates, similar activation enables derivatization at the carboxylate position .

Substitution Reactions

The benzo[d]imidazole core may participate in electrophilic aromatic substitution:

  • Reagents : Electrophiles (e.g., halogens, nitro groups).

  • Conditions : Acidic or basic catalysis, depending on the substituent.

  • Note : The heterocycle’s aromaticity and substituents (e.g., Boc group) may influence regioselectivity.

Reduction/Oxidation

While not explicitly studied for this compound, analogous heterocycles undergo redox transformations:

  • Oxidation : Potential formation of oxidized derivatives (e.g., oxime, nitroso compounds).

  • Reduction : Conversion of nitro groups or other reducible moieties to amines.

Data Table: Key Reactions and Conditions

Reaction Type Reagents/Conditions Expected Product Reference
Boc DeprotectionTFA, HCl, or other strong acidsUnprotected aminomethyl group
Carboxylic Acid ActivationEDC/DCC + triethylamineActivated ester (e.g., NHS ester)
Amide Bond FormationAmines + activated carboxylic acidAmide-linked derivatives
Electrophilic SubstitutionHalogens (e.g., Br₂) + catalystHalogenated benzo[d]imidazole derivatives

Challenges and Considerations

  • Regioselectivity : Substitution reactions on the benzo[d]imidazole core may require precise control to avoid undesired side reactions.

  • Stability : The Boc group’s stability under reaction conditions (e.g., acidic vs. basic) must be validated experimentally.

  • Scalability : Industrial production would require optimization of reaction yields and purity, as seen in thiazole analogs .

Scientific Research Applications

While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid" is not available within the provided search results, the search results do offer insight into the chemistry and applications of related benzimidazole derivatives.

Here's a summary of relevant information gathered from the search results:

Benzimidazole Derivatives: Synthesis and Reactions

  • Synthesis of Imidazole and Benzimidazole Derivatives: The synthesis of benzimidazole derivatives often involves multiple steps. One method starts with reducing a nitro group to create a cyclization precursor . This is followed by treatment with an isothiocyanate to generate an azabenzimidazole . Further steps, such as Boc deprotection, S<sub>N</sub>Ar reaction, reduction, and cyclization/amidation, complete the azabenzimidazole synthesis .
  • Reaction with tert-butyl (2-bromoethyl)carbamate: Imidazole can react with tert-butyl (2-bromoethyl)carbamate to form a brownish solid product . The reaction is typically monitored by TLC and may require refluxing at elevated temperatures .

Applications of Benzimidazole Derivatives

  • STING Agonists: Benzimidazole derivatives are being explored as STING agonists for anti-tumor agents . STING agonists have shown effectiveness in preclinical studies, but clinical translation is still underway .
  • CK1δ Inhibitors: Certain 2-amidobenzimidazoles exhibit anticancer properties and neuroprotective effects, demonstrating potential in treating Parkinson's and Alzheimer's diseases . Hydrophobic groups on the benzimidazole structure can reinforce interaction with kinases, suggesting that the binding pocket is spacious enough to accommodate bulky residues .
  • IDO1 Inhibitors: Benzimidazole substructures form the basis of a novel class of IDO1 inhibitors. These compounds possess an extensive bonding network within the protein .

Specific Compound Information

  • This compound: Search result provides the molecular formula (C14H17N3O4), molecular weight (291.30), and SMILES notation for this compound.

Additional Benzimidazole Derivatives

  • (S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate: This compound has potential applications but is not fully described in the search results .
  • Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylate: This is another related compound, with applications that may be related to the target compound .

Mechanism of Action

The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Hydrophobicity : The tert-Boc group in the target compound increases hydrophobicity compared to pyridyl or hydroxyphenyl substituents, impacting membrane permeability and metabolic stability .

Biological Activity :

  • Pyridyl-substituted analogues (e.g., 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid) exhibit stronger π-π stacking interactions with protein targets, enhancing anticancer activity .
  • Hydroxyphenyl derivatives (e.g., BIMa) show potent acetylcholinesterase inhibition, making them candidates for Alzheimer’s disease therapy .

Solubility : Carboxylic acid at position 6 improves aqueous solubility across all analogues, but bulky substituents (e.g., Boc) may reduce solubility in polar solvents .

Pharmacological and Industrial Relevance

  • Therapeutic Potential: The target compound’s Boc group is advantageous in prodrug strategies, whereas pyridyl analogues are prioritized in oncology for their binding to kinase domains .
  • Industrial Status : The target compound is listed as discontinued in commercial catalogs (CymitQuimica), suggesting challenges in scalability or stability . In contrast, pyridyl and hydroxyphenyl derivatives remain actively researched .

Biological Activity

2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzimidazole ring, which is known for its diverse biological properties. The molecular formula is C15H19N3O4C_{15}H_{19}N_{3}O_{4} with a molecular weight of 305.32 g/mol. Its structural features include:

  • tert-Butoxycarbonyl group : This protective group is commonly used in peptide synthesis.
  • Amino and carboxylic acid functionalities : These groups are crucial for biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Compounds containing the benzimidazole moiety have been shown to exhibit antiviral properties. For instance, derivatives have been reported to inhibit neuraminidase, an enzyme essential for viral replication in influenza viruses .
  • Anti-inflammatory Effects : Research indicates that similar compounds can suppress the production of pro-inflammatory cytokines like TNF-α, which plays a critical role in inflammatory responses .
  • Antibacterial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use as antibacterial agents.

Research Findings and Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound.

Table 1: Biological Activities of Related Compounds

CompoundActivity TypeMechanismReference
Compound AAntiviralNeuraminidase inhibition
Compound BAnti-inflammatoryTNF-α suppression
Compound CAntibacterialInhibition of bacterial growth

Case Study: Antiviral Properties

A study highlighted the effectiveness of benzimidazole derivatives against the influenza virus. The compounds were tested for their ability to inhibit neuraminidase activity, showing promising results that warrant further investigation into their potential as antiviral agents .

Case Study: Anti-inflammatory Effects

Another research article demonstrated that certain derivatives could significantly reduce TNF-α levels in LPS-induced models, suggesting their utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(((tert-butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid?

  • Methodology :

  • Step 1 : Start with 1H-benzo[d]imidazole-6-carboxylic acid. Introduce the aminomethyl group via reductive amination using formaldehyde and a reducing agent (e.g., NaBH₃CN) .
  • Step 2 : Protect the primary amine with a tert-butoxycarbonyl (Boc) group using Boc anhydride (Boc₂O) in dichloromethane (DCM) with a catalytic base (e.g., DMAP) .
  • Step 3 : Purify intermediates via column chromatography (silica gel, eluent: DCM/MeOH gradient) and confirm purity via HPLC (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Use ¹H/¹³C NMR to confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and benzimidazole ring substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected [M+H]⁺ for C₁₅H₁₈N₃O₄⁺: 304.1297) .
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity .

Q. What are the documented applications of benzimidazole-carboxylic acid derivatives in pharmacological research?

  • Key Applications :

  • Anticancer Agents : Analogous compounds (e.g., 2-phenyl-benzimidazole derivatives) show inhibition of kinase pathways (e.g., VEGF receptors) .
  • Antimicrobial Scaffolds : The carboxylic acid group enables metal coordination, enhancing activity against bacterial targets .

Advanced Research Questions

Q. How can researchers optimize the Boc-protection step to minimize side reactions?

  • Optimization Strategies :

  • Solvent Selection : Use anhydrous DCM or THF to prevent Boc-group hydrolysis .
  • Temperature Control : Maintain 0–5°C during Boc₂O addition to avoid undesired acylation of the benzimidazole nitrogen .
  • By-Product Analysis : Monitor reaction via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1); isolate by-products (e.g., di-Boc derivatives) via preparative HPLC .

Q. What contradictions exist in spectral data interpretation for Boc-protected benzimidazole derivatives?

  • Case Study :

  • NMR Shifts : Variability in benzimidazole proton shifts (δ 7.5–8.5 ppm) due to solvent polarity or aggregation effects. Use deuterated DMSO for consistent readings .
  • MS Fragmentation : Boc-group loss ([M+H–100]⁺ fragment) can mimic impurities; cross-validate with IR (C=O stretch ~1680 cm⁻¹) .

Q. How can researchers design derivatives to enhance the compound’s bioavailability?

  • Derivatization Approaches :

  • Ester Prodrugs : Convert the carboxylic acid to methyl/ethyl esters for improved membrane permeability .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the Boc-protected amine to increase solubility .
  • Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺) to enhance stability and target specificity .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Critical Considerations :

  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for large-scale batches .
  • Yield Optimization : Use flow chemistry for Boc protection to improve reaction consistency (yield >85% vs. batch-mode 70%) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity of similar benzimidazole derivatives?

  • Root Causes :

  • Purity Variability : Commercial samples (e.g., BenchChem) may contain unlisted impurities; validate via COA (Certificate of Analysis) .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values. Standardize protocols using CLSI guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.